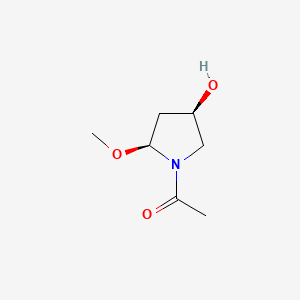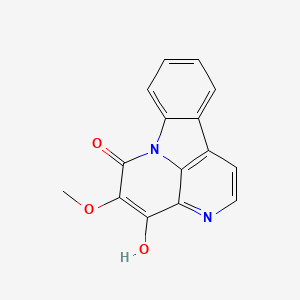![molecular formula C9H4N6 B566576 3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene CAS No. 103349-75-3](/img/structure/B566576.png)
3,5,8,10,13,15-hexazatetracyclo[10.3.0.02,6.07,11]pentadeca-1,3,5,7,9,11,13-heptaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole is a complex heterocyclic compound featuring three imidazole rings fused to a benzene core. This unique structure endows it with significant chemical and biological properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the cyclization of trinitrosophloroglucinol with hydrazine hydrate in acetic acid . This reaction leads to the formation of the triimidazole structure through a series of intermediate steps.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the electronic structure of the compound.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various alkylated or halogenated compounds.
Aplicaciones Científicas De Investigación
1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism by which 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole exerts its effects involves its interaction with specific molecular targets. The compound’s imidazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, disrupt microbial cell walls, or interfere with DNA replication .
Comparación Con Compuestos Similares
1H-Benzo[d]imidazole: A simpler structure with one imidazole ring fused to a benzene ring.
1H-Benzo[d]thiazole: Similar to benzoimidazole but with a sulfur atom replacing one of the nitrogen atoms.
1H-Benzo[d]oxazole: Contains an oxygen atom in place of one nitrogen in the imidazole ring.
Uniqueness: 1H-Benzo[1,2-d:3,4-d’:5,6-d’']triimidazole’s three imidazole rings provide a higher degree of reactivity and potential for interaction with various targets compared to its simpler counterparts. This makes it particularly valuable in applications requiring complex molecular interactions .
Propiedades
Número CAS |
103349-75-3 |
|---|---|
Fórmula molecular |
C9H4N6 |
Peso molecular |
196.173 |
InChI |
InChI=1S/C9H4N6/c1-10-4-5(11-1)7-9(15-3-13-7)8-6(4)12-2-14-8/h1-3H,(H,10,11) |
Clave InChI |
CLIUTTUMFJMISK-UHFFFAOYSA-N |
SMILES |
C1=NC2=C(N1)C3=NC=NC3=C4C2=NC=N4 |
Sinónimos |
1H-Benzo[1,2-d:3,4-d:5,6-d]triimidazole(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-d]thiazole-2-carboxaldehyde](/img/structure/B566494.png)


![2,3,3,5,6,6-Hexamethyl-7-oxa-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B566499.png)


![benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate;formic acid](/img/structure/B566510.png)
![Butoxy-[[(4-chlorophenyl)methylamino]-(2-hydroxyphenyl)methyl]phosphinic acid](/img/structure/B566511.png)
